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Compound of Interest

Compound Name: Rivaroxaban metabolite M18

Cat. No.: B15351736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the oral

anticoagulant rivaroxaban and its primary metabolites. The information presented is intended to

support research and development activities by offering a concise summary of key

pharmacokinetic parameters, the experimental methods used to obtain them, and a

visualization of the metabolic pathways involved.

Pharmacokinetic Data Summary
Rivaroxaban is the predominant active compound in human plasma, with its metabolites being

present at significantly lower concentrations and considered pharmacologically inactive.[1] The

pharmacokinetic parameters of rivaroxaban are well-characterized, while specific quantitative

data for its major metabolites are limited due to their low systemic exposure. The predominant

metabolite, M-1, accounted for only 3% of the total plasma radioactivity in a human

radiolabeled study.[1]
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Parameter Rivaroxaban
Major Metabolites (M-1, M-
4, M-7)

Maximum Plasma

Concentration (Cmax)

Dose-proportional up to 10 mg.

[1] For a 20 mg dose with food,

Cmax is increased by 76%

compared to the fasted state.

[2]

Data not available due to low

plasma concentrations.

Time to Maximum Plasma

Concentration (Tmax)
2 - 4 hours.[2][3] Data not available.

Area Under the Curve (AUC)

Dose-proportional up to 10 mg.

[1] For a 20 mg dose with food,

AUC is increased by 39%

compared to the fasted state.

[3] Unchanged rivaroxaban

accounts for approximately

89% of the total AUC.[1]

Data not available.

Half-life (t½)

5 - 9 hours in young, healthy

subjects.[3] 11 - 13 hours in

elderly subjects.[2][3]

Data not available.

Bioavailability

80 - 100% for the 10 mg dose.

[3] For the 20 mg dose,

bioavailability is approximately

66% in the fasted state and is

increased when taken with

food.[3]

Not applicable as metabolites

are formed in vivo.

Protein Binding

Approximately 92 - 95% in

human plasma, primarily to

albumin.[2][3]

Data not available.

Experimental Protocols
The pharmacokinetic data for rivaroxaban and its metabolites are primarily derived from human

mass balance studies using radiolabeled compounds, as well as single and multiple-dose
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studies in healthy volunteers and patient populations.

Human Mass Balance and Metabolism Study
A common experimental design to investigate the absorption, distribution, metabolism, and

excretion (ADME) of a drug involves the following steps:

Administration of Radiolabeled Drug: A single oral dose of [¹⁴C]rivaroxaban is administered

to healthy male subjects.[4]

Sample Collection: Blood, plasma, urine, and feces are collected at various time points post-

administration.[4]

Quantification of Total Radioactivity: Total radioactivity in the collected samples is measured

using liquid scintillation counting (LSC).

Metabolite Profiling: Plasma, urine, and feces samples are analyzed to identify and quantify

the parent drug and its metabolites. This is typically achieved using high-performance liquid

chromatography (HPLC) coupled with radiodetection and mass spectrometry (MS) for

structural elucidation.

Pharmacokinetic Analysis: Plasma concentration-time data for the parent drug and total

radioactivity are used to determine key pharmacokinetic parameters such as Cmax, Tmax,

AUC, and half-life.

Pharmacokinetic Analysis in Clinical Studies
Pharmacokinetic parameters of rivaroxaban are also determined in various clinical studies,

often with the following methodology:

Study Population: Healthy subjects or specific patient populations are enrolled.

Drug Administration: Single or multiple doses of non-radiolabeled rivaroxaban are

administered.

Blood Sampling: Blood samples are collected at predefined time points before and after drug

administration.
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Bioanalysis: Plasma concentrations of rivaroxaban are quantified using a validated analytical

method, most commonly high-performance liquid chromatography-tandem mass

spectrometry (HPLC-MS/MS).[5] This method offers high sensitivity and specificity for the

quantification of rivaroxaban in a complex biological matrix like plasma.[5]

Pharmacokinetic Modeling: The resulting plasma concentration-time data are analyzed using

pharmacokinetic modeling software to calculate parameters such as Cmax, Tmax, AUC, and

half-life. A one-compartment model has been shown to well-describe the pharmacokinetics of

rivaroxaban.[3]

Rivaroxaban Metabolic Pathway
Rivaroxaban is metabolized via oxidative degradation of the morpholinone moiety and

hydrolysis of the amide bonds.[1] The cytochrome P450 enzymes CYP3A4 and CYP2J2 are

the primary enzymes involved in the oxidative metabolism.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3889701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3889701/
https://www.researchgate.net/publication/23983208_Metabolism_and_Excretion_of_Rivaroxaban_an_Oral_Direct_Factor_Xa_Inhibitor_in_Rats_Dogs_and_Humans
https://www.researchgate.net/publication/23144930_Determination_of_rivaroxaban--a_novel_oral_direct_Factor_Xa_inhibitor--in_human_plasma_by_high-performance_liquid_chromatography-tandem_mass_spectrometry
https://www.benchchem.com/product/b15351736#pharmacokinetic-comparison-of-rivaroxaban-and-its-major-metabolites
https://www.benchchem.com/product/b15351736#pharmacokinetic-comparison-of-rivaroxaban-and-its-major-metabolites
https://www.benchchem.com/product/b15351736#pharmacokinetic-comparison-of-rivaroxaban-and-its-major-metabolites
https://www.benchchem.com/product/b15351736#pharmacokinetic-comparison-of-rivaroxaban-and-its-major-metabolites
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15351736?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15351736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

